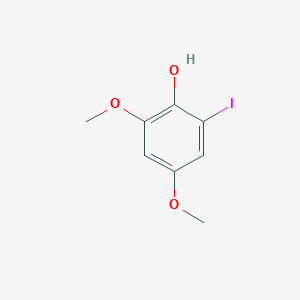
4-(3-methyl-1H-pyrazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has a pyrazole ring substituted with a methyl group at the 3-position and an aniline group at the 4-position.
準備方法
The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyrazole with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction is typically carried out in the presence of a reducing agent such as iron powder or tin(II) chloride in an acidic medium .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
4-(3-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-(3-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.
Materials Science: Pyrazole derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to their unique electronic properties.
作用機序
The mechanism of action of 4-(3-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
4-(3-methyl-1H-pyrazol-4-yl)aniline can be compared with other similar compounds, such as:
4-(1H-pyrazol-4-yl)aniline: This compound lacks the methyl group at the 3-position of the pyrazole ring.
4-(3,5-dimethyl-1H-pyrazol-4-yl)aniline: This compound has an additional methyl group at the 5-position of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall chemical behavior .
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
4-(5-methyl-1H-pyrazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13) |
InChIキー |
XVTCEGGAOLGNGO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


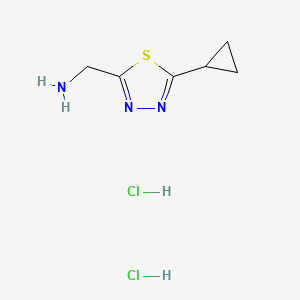
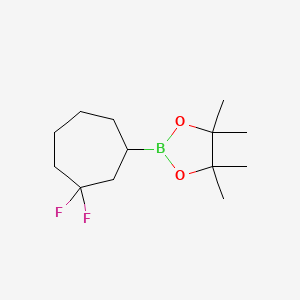
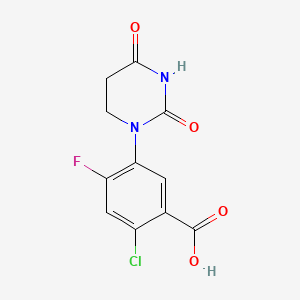
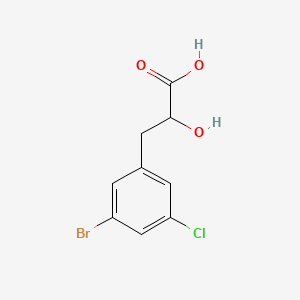

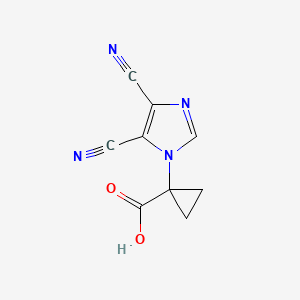

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)


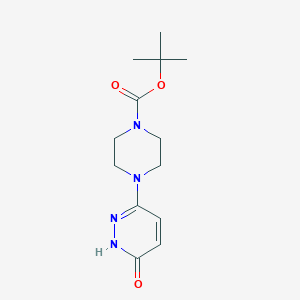

![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)
